N-(5-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide
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Overview
Description
N-(5-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 5-amino-1,3,4-thiadiazole-2-thiol in the presence of a base to form the desired thiadiazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(5-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group on the benzene ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and other substitution reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while reduction may yield thiols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic applications, including as a STAT3 inhibitor for cancer treatment.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. For example, as a STAT3 inhibitor, it binds to the SH2 domain of STAT3, preventing its phosphorylation and subsequent activation. This leads to the inhibition of downstream gene transcription and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-(5-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
- N-(5-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Uniqueness
N-(5-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide is unique due to its specific structural features, such as the presence of the methoxy group on the benzene ring and the cyclopentylcarbamoyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for scientific research.
Properties
IUPAC Name |
N-[5-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S2/c1-24-13-9-5-4-8-12(13)15(23)19-16-20-21-17(26-16)25-10-14(22)18-11-6-2-3-7-11/h4-5,8-9,11H,2-3,6-7,10H2,1H3,(H,18,22)(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBSWBKPUSCWCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=NN=C(S2)SCC(=O)NC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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